2-(2,5-Dichlorophenoxy)acetohydrazide
Overview
Description
2-(2,5-Dichlorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of two chlorine atoms on the phenoxy ring and an acetohydrazide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenoxy)acetohydrazide typically involves the reaction of 2,5-dichlorophenol with chloroacetic acid to form 2-(2,5-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the acetohydrazide.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxyacetohydrazides depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dichlorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetohydrazide: Similar in structure but with chlorine atoms at different positions on the phenoxy ring.
2,4-Dichlorophenoxyacetic acid hydrazide: Another related compound with similar functional groups but different structural arrangement.
Uniqueness
2-(2,5-Dichlorophenoxy)acetohydrazide is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZGNSHGNWUJOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357882 | |
Record name | 2-(2,5-dichlorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32022-40-5 | |
Record name | 2-(2,5-Dichlorophenoxy)acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32022-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-dichlorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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